molecular formula C21H22N4OS2 B12028966 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 538337-39-2

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B12028966
CAS No.: 538337-39-2
M. Wt: 410.6 g/mol
InChI Key: FEBFOHWDQDMGBR-UHFFFAOYSA-N
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Description

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using phenylthiol and an appropriate leaving group.

    Final Coupling: The final step involves coupling the triazole derivative with N-(3-methylphenyl)acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylsulfanyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and phenylsulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, making it a candidate for anticancer drug development.

Industry

    Agriculture: The compound could be used in the development of agrochemicals, such as fungicides or herbicides.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is not fully elucidated. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-based antidepressant.

Uniqueness

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to the presence of both allyl and phenylsulfanyl groups, which can confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

538337-39-2

Molecular Formula

C21H22N4OS2

Molecular Weight

410.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N4OS2/c1-3-12-25-19(14-27-18-10-5-4-6-11-18)23-24-21(25)28-15-20(26)22-17-9-7-8-16(2)13-17/h3-11,13H,1,12,14-15H2,2H3,(H,22,26)

InChI Key

FEBFOHWDQDMGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=CC=CC=C3

Origin of Product

United States

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